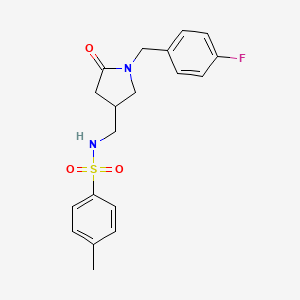

4-Chloro-1,1-dioxido-2,5-dihydrothiophen-3-yl diethylcarbamodithioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

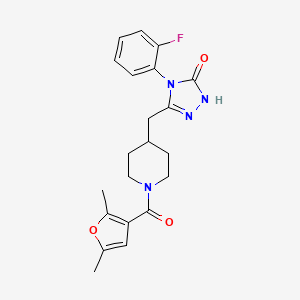

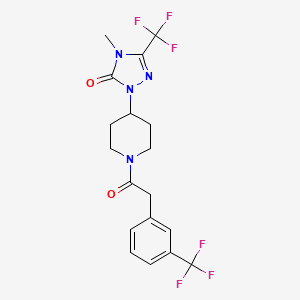

4-Chloro-1,1-dioxido-2,5-dihydrothiophen-3-yl diethylcarbamodithioate is a chemical compound that has been widely used in scientific research. It is also known as Chlorfenapyr and is a member of the pyrrole class of chemicals. Chlorfenapyr has been used in various fields of research, including agriculture, environmental science, and pharmacology.

Wirkmechanismus

Chlorfenapyr is a pro-insecticide, which means that it is converted into an active form by the enzymes in the target insect's body. The active form of Chlorfenapyr inhibits the production of ATP, which is the energy currency of the cell. This leads to the depletion of energy reserves in the target insect, eventually causing its death. Chlorfenapyr has a slow-acting mode of action, which allows the target insect to spread the active ingredient to other members of its population, leading to a more significant impact on the pest population.

Biochemical and Physiological Effects

Chlorfenapyr has been shown to have low toxicity to mammals and birds. It is rapidly metabolized in the liver and excreted in the urine. However, it can cause skin irritation and eye irritation in humans. Chlorfenapyr has been shown to have a low potential for bioaccumulation in aquatic organisms.

Vorteile Und Einschränkungen Für Laborexperimente

Chlorfenapyr has several advantages for lab experiments, including its broad-spectrum activity, slow-acting mode of action, and low toxicity to mammals and birds. However, Chlorfenapyr can be expensive, and its slow-acting mode of action can make it challenging to evaluate its efficacy in short-term experiments.

Zukünftige Richtungen

Chlorfenapyr has several potential future directions in scientific research. It has been shown to have potential as an antihelminthic, and further research could explore its potential as a drug candidate for the treatment of parasitic diseases. Chlorfenapyr could also be used in combination with other insecticides to improve the efficacy of pest control measures. Finally, research could focus on developing more cost-effective synthesis methods for Chlorfenapyr to make it more accessible for scientific research.

Conclusion

Chlorfenapyr is a versatile chemical compound that has been widely used in scientific research. Its broad-spectrum activity, slow-acting mode of action, and low toxicity to mammals and birds make it an attractive option for pest control measures. Further research could explore its potential as a drug candidate for the treatment of parasitic diseases and its use in combination with other insecticides. Chlorfenapyr has several advantages for lab experiments, but its slow-acting mode of action can make it challenging to evaluate its efficacy in short-term experiments.

Synthesemethoden

The synthesis of Chlorfenapyr involves the reaction between 4-chloro-2,5-dihydrothiophene-3-carboxylic acid and diethylcarbamodithioic acid. The reaction takes place in the presence of a catalyst such as triethylamine and a dehydrating agent such as thionyl chloride. The resulting product is a yellowish-brown solid with a melting point of 100-102°C.

Wissenschaftliche Forschungsanwendungen

Chlorfenapyr has been extensively used in scientific research due to its broad-spectrum activity against a wide range of pests. It has been used as an insecticide, acaricide, and nematicide in agriculture. Chlorfenapyr has also been used in environmental science to control the population of mosquitoes and other pests that transmit diseases. In pharmacology, it has been used as an antihelminthic and as a potential drug candidate for the treatment of various diseases.

Eigenschaften

IUPAC Name |

(4-chloro-1,1-dioxo-2,5-dihydrothiophen-3-yl) N,N-diethylcarbamodithioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNO2S3/c1-3-11(4-2)9(14)15-8-6-16(12,13)5-7(8)10/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVKTBDLJAUHAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)SC1=C(CS(=O)(=O)C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1,1-dioxido-2,5-dihydrothiophen-3-yl diethylcarbamodithioate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 3-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)piperidine-1-carboxylate](/img/structure/B2379599.png)

![(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B2379600.png)

![(E)-3-(4-Fluorophenyl)-2-(4,6,7,8-tetrahydrofuro[3,2-c]azepine-5-carbonyl)prop-2-enenitrile](/img/structure/B2379603.png)

![2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2379607.png)